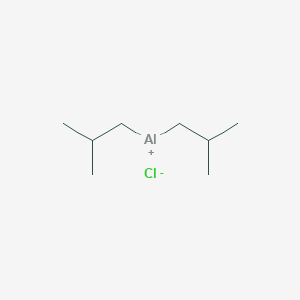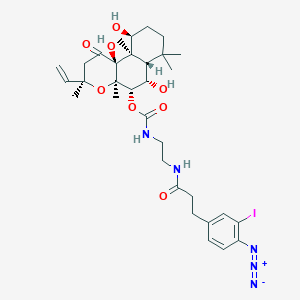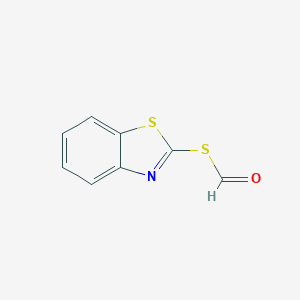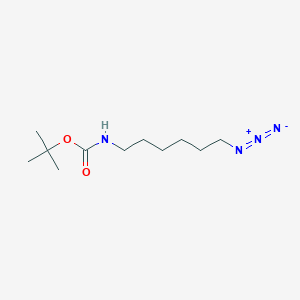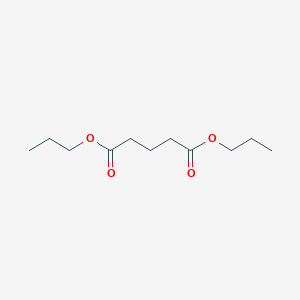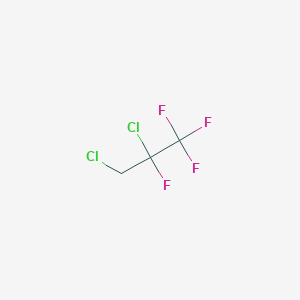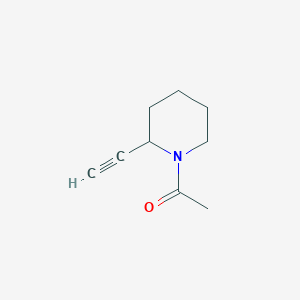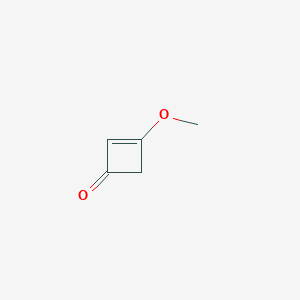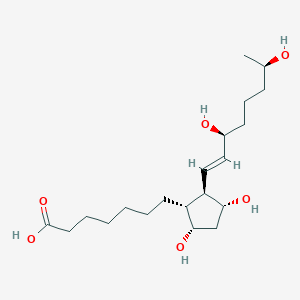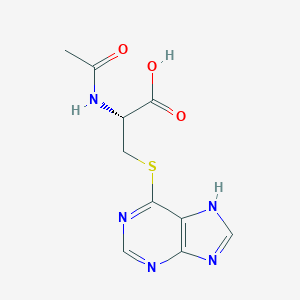
S-(6-Purinyl)-N-acetylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(6-Purinyl)-N-acetylcysteine is a compound that combines the properties of N-acetylcysteine and purine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which allows it to participate in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(6-Purinyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with a purine derivative. One common method is to react N-acetylcysteine with 6-chloropurine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography may be employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: S-(6-Purinyl)-N-acetylcysteine can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Free thiol forms.
Substitution: Various substituted purine derivatives.
科学的研究の応用
S-(6-Purinyl)-N-acetylcysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of S-(6-Purinyl)-N-acetylcysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in the cysteine moiety can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Signal Transduction: The purine derivative can modulate signaling pathways by interacting with specific receptors or enzymes.
Protein Modification: The compound can form covalent bonds with proteins, leading to changes in their function and activity.
類似化合物との比較
S-(6-Purinyl)-N-acetylcysteine can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
S-Adenosyl-L-methionine: A compound involved in methylation reactions in the body.
Uniqueness: this compound is unique due to its combined properties of N-acetylcysteine and purine derivatives, allowing it to participate in a wide range of chemical and biological processes.
特性
CAS番号 |
136039-99-1 |
|---|---|
分子式 |
C10H11N5O3S |
分子量 |
281.29 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1 |
InChIキー |
JNURDKXJPBZZGO-LURJTMIESA-N |
SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
異性体SMILES |
CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
同義語 |
S-(6-purinyl)-N-acetylcysteine S-NAPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


